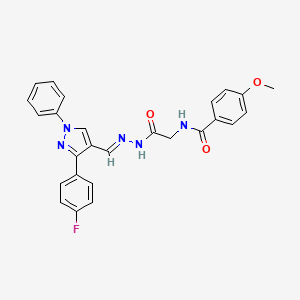
N-(2-(2-((3-(4-Fluorophenyl)-1-phenyl-1H-pyrazol-4-YL)methylene)hydrazino)-2-oxoethyl)-4-methoxybenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2-(2-((3-(4-Fluorophenyl)-1-phenyl-1H-pyrazol-4-YL)methylene)hydrazino)-2-oxoethyl)-4-methoxybenzamide is a complex organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes a fluorophenyl group, a pyrazole ring, and a methoxybenzamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(2-((3-(4-Fluorophenyl)-1-phenyl-1H-pyrazol-4-YL)methylene)hydrazino)-2-oxoethyl)-4-methoxybenzamide typically involves multi-step organic reactions. One common synthetic route includes the condensation of 4-fluorobenzaldehyde with phenylhydrazine to form the corresponding hydrazone. This intermediate is then reacted with 1-phenyl-1H-pyrazol-4-carbaldehyde under specific conditions to yield the desired compound .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would require optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
N-(2-(2-((3-(4-Fluorophenyl)-1-phenyl-1H-pyrazol-4-YL)methylene)hydrazino)-2-oxoethyl)-4-methoxybenzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups involved.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Halogenating agents like thionyl chloride for electrophilic substitution.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines .
Scientific Research Applications
N-(2-(2-((3-(4-Fluorophenyl)-1-phenyl-1H-pyrazol-4-YL)methylene)hydrazino)-2-oxoethyl)-4-methoxybenzamide has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Investigated for its therapeutic potential in treating various diseases, including cancer and inflammatory conditions.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(2-(2-((3-(4-Fluorophenyl)-1-phenyl-1H-pyrazol-4-YL)methylene)hydrazino)-2-oxoethyl)-4-methoxybenzamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and modulating biological pathways. For instance, it could inhibit the activity of certain kinases or interact with nuclear receptors, leading to changes in gene expression and cellular function .
Comparison with Similar Compounds
Similar Compounds
- N-(4-Fluorophenyl)-2-(2-(1H-Indol-3-Ylmethylene)Hydrazino)-2-Oxoacetamide
- N-(4-Fluorophenyl)-2-(2-(2-HO-1-Naphthyl)Methylene)Hydrazino)-2-Oxoacetamide
- N-(4-Fluorophenyl)-2-(2-(4-HO-3-Methoxybenzylidene)Hydrazino)-2-Oxoacetamide
Uniqueness
N-(2-(2-((3-(4-Fluorophenyl)-1-phenyl-1H-pyrazol-4-YL)methylene)hydrazino)-2-oxoethyl)-4-methoxybenzamide stands out due to its unique combination of functional groups, which confer distinct chemical and biological properties. Its fluorophenyl and pyrazole moieties contribute to its stability and reactivity, making it a valuable compound for various applications .
Properties
CAS No. |
881839-98-1 |
|---|---|
Molecular Formula |
C26H22FN5O3 |
Molecular Weight |
471.5 g/mol |
IUPAC Name |
N-[2-[(2E)-2-[[3-(4-fluorophenyl)-1-phenylpyrazol-4-yl]methylidene]hydrazinyl]-2-oxoethyl]-4-methoxybenzamide |
InChI |
InChI=1S/C26H22FN5O3/c1-35-23-13-9-19(10-14-23)26(34)28-16-24(33)30-29-15-20-17-32(22-5-3-2-4-6-22)31-25(20)18-7-11-21(27)12-8-18/h2-15,17H,16H2,1H3,(H,28,34)(H,30,33)/b29-15+ |
InChI Key |
AKQFANOFXKCOQF-WKULSOCRSA-N |
Isomeric SMILES |
COC1=CC=C(C=C1)C(=O)NCC(=O)N/N=C/C2=CN(N=C2C3=CC=C(C=C3)F)C4=CC=CC=C4 |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)NCC(=O)NN=CC2=CN(N=C2C3=CC=C(C=C3)F)C4=CC=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


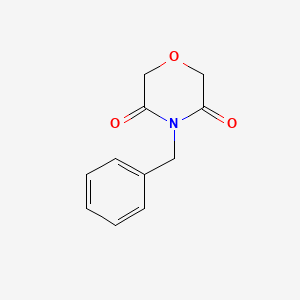
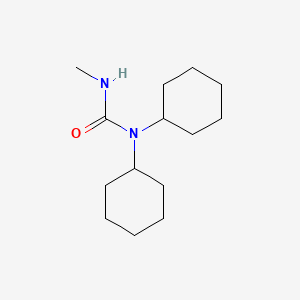
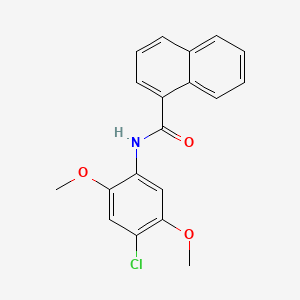

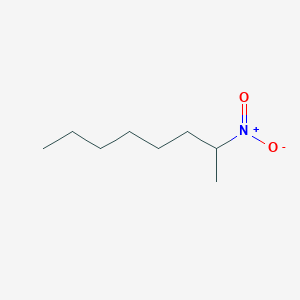
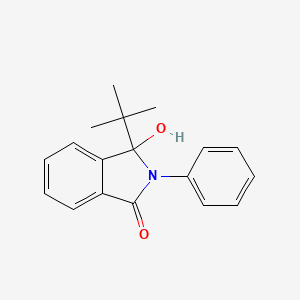


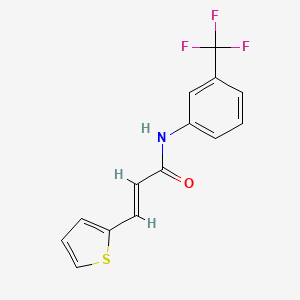
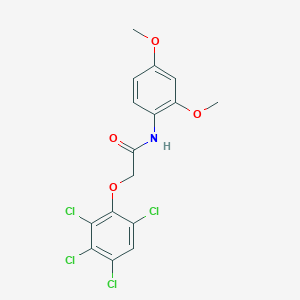



![2-(5-Bromofuran-2-yl)-1-methyl-5-nitro-1H-benzo[d]imidazole](/img/structure/B11943893.png)
